2,2'-Dimethyl-1,1'-bianthracene
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Overview
Description
2,2’-Dimethyl-1,1’-bianthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by two anthracene units connected at the 1-position, with methyl groups attached at the 2,2’-positions. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .
Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Restored hydrocarbon forms.
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.
Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthraquinone Derivatives: Possess similar photophysical properties and are used in various industrial applications.
1,1’-Binaphthalene Derivatives: Share structural similarities and are used in chiral synthesis and as ligands in asymmetric catalysis .
Uniqueness: 2,2’-Dimethyl-1,1’-bianthracene stands out due to its unique combination of photophysical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Properties
CAS No. |
62817-78-1 |
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Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-1-(2-methylanthracen-1-yl)anthracene |
InChI |
InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |
InChI Key |
DVQSMPCWQPXQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |
Origin of Product |
United States |
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